N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
CAS No.: 941933-42-2
Cat. No.: VC7750528
Molecular Formula: C20H22N4O3
Molecular Weight: 366.421
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941933-42-2 |
|---|---|
| Molecular Formula | C20H22N4O3 |
| Molecular Weight | 366.421 |
| IUPAC Name | N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
| Standard InChI | InChI=1S/C20H22N4O3/c1-13-11-18(23-27-13)22-20(26)19(25)21-12-17(24(2)3)16-10-6-8-14-7-4-5-9-15(14)16/h4-11,17H,12H2,1-3H3,(H,21,25)(H,22,23,26) |
| Standard InChI Key | ITPLPNMZNOJNAE-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N(C)C |
Introduction
Synthesis Pathways
The synthesis of this compound likely involves:
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Preparation of the naphthalene-based intermediate by introducing a dimethylaminoethyl group.
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Coupling with an isoxazole derivative using oxalamide as a linker.
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Purification through recrystallization or chromatography to ensure structural integrity.
Such multi-step synthesis methods are typical for complex organic molecules used in drug discovery.
Analytical Characterization
To confirm the structure, the following techniques are typically employed:
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Nuclear Magnetic Resonance (NMR): For identifying hydrogen and carbon environments.
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Mass Spectrometry (MS): To verify molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): To detect functional groups like amides and aromatic rings.
Potential Applications
This compound's structure suggests it may have biological activity, particularly in medicinal chemistry:
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Pharmacological Uses:
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The naphthalene and isoxazole components are often associated with anti-inflammatory, anticancer, or antimicrobial properties.
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The dimethylamino group could enhance blood-brain barrier penetration, making it a candidate for neurological drug development.
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Docking Studies:
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Computational docking could predict its binding affinity to specific enzymes or receptors, such as kinases or G-protein-coupled receptors.
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Drug-like Properties:
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Using tools like SwissADME, the compound’s lipophilicity (LogP), solubility, and bioavailability can be assessed to determine its suitability as a drug candidate.
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Research Findings and Comparisons
While specific studies on this exact compound are not readily available from the provided sources, structurally similar molecules have been evaluated for various activities:
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